(Z)-3,4-Dideuteriohex-3-enal

Stable Isotope Synthesis Deuterium Labeling Efficiency Green Leaf Volatile Chemistry

(Z)-3,4-Dideuteriohex-3-enal (CAS 164668-82-0) is a stable-isotope-labeled isotopologue of the plant volatile (Z)-3-hexenal (leaf aldehyde), in which the two vinylic hydrogens at the C-3 and C-4 positions are replaced by deuterium atoms. This regiospecific dideuteration yields a molecular formula of C6H8D2O and a molecular weight of 100.16 g/mol, a +2 Da mass shift relative to the unlabeled parent (C6H10O, MW 98.14 g/mol) that enables unambiguous mass spectrometric discrimination in complex biological matrices.

Molecular Formula C6H10O
Molecular Weight 100.16 g/mol
CAS No. 164668-82-0
Cat. No. B147346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3,4-Dideuteriohex-3-enal
CAS164668-82-0
Synonyms(3Z)-3-Hexenal-3,4-D2;  (Z)-3-Hexenal-3,4-D2
Molecular FormulaC6H10O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC=CCC=O
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D
InChIKeyGXANMBISFKBPEX-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3,4-Dideuteriohex-3-enal (CAS 164668-82-0): A Regiospecifically Deuterated C6 Leaf Aldehyde for Isotopic Tracing


(Z)-3,4-Dideuteriohex-3-enal (CAS 164668-82-0) is a stable-isotope-labeled isotopologue of the plant volatile (Z)-3-hexenal (leaf aldehyde), in which the two vinylic hydrogens at the C-3 and C-4 positions are replaced by deuterium atoms [1]. This regiospecific dideuteration yields a molecular formula of C6H8D2O and a molecular weight of 100.16 g/mol, a +2 Da mass shift relative to the unlabeled parent (C6H10O, MW 98.14 g/mol) that enables unambiguous mass spectrometric discrimination in complex biological matrices . As a member of the green leaf volatile (GLV) family, the compound retains the characteristic (Z)-configurational geometry and aldehyde functionality of natural cis-3-hexenal, ensuring faithful metabolic mimicry while providing a non-radioactive isotopic handle for mechanistic pathway elucidation, quantitative internal standardization, and kinetic isotope effect studies [2].

Why Generic Substitution of (Z)-3,4-Dideuteriohex-3-enal with Other Deuterated Hexenal Isotopologues Fails for Critical Applications


Attempting to replace (Z)-3,4-dideuteriohex-3-enal with alternative deuterated hexenal isotopologues—such as (Z)-3-hexenal-d5 (five deuterium atoms, CAS 6789-80-6 unlabeled), (E)-2,3-dideuteriohex-2-enal (trans isomer, CAS 164791-70-2), or 6,6,6-²H₃-3Z-hexenal (terminal methyl deuteration)—introduces significant errors in quantitative mass spectrometric analysis, metabolic flux tracing, and kinetic isotope effect measurement [1]. The position-specific C3/C4 dideuteration of this compound generates a distinct +2 Da parent ion and characteristic fragmentation pattern that differs fundamentally from the +5 Da shift of d5-analogs and the +3 Da shift of methyl-deuterated isotopologues, leading to ion suppression, cross-talk, or inaccurate isotope dilution when substituted without full re-validation . Furthermore, the (Z)-geometric configuration is critical for biological recognition by plant hydroperoxide lyases and isomerases; the (E)-configured 2,3-dideuterio analog is a substrate for distinct biosynthetic branches (2E-hexenal pathway) and cannot serve as a tracer for 3Z-specific lipoxygenase pathway flux [2].

Quantitative Differentiation Evidence: (Z)-3,4-Dideuteriohex-3-enal vs. Closest Deuterated Hexenal Analogs


Superior Isolated Synthetic Yield and Enantiomeric Purity vs. 6,6,6-²H₃-3Z-Hexenal

In the seminal head-to-head synthesis study, (Z)-3,4-dideuteriohex-3-enal was obtained in 92% isolated yield with >99% purity via Dess–Martin periodinane oxidation of 3,4-²H₂-3Z-hexen-1-ol, compared to only 89% yield and >94% purity for the alternative isotopologue 6,6,6-²H₃-3Z-hexenal synthesized under analogous conditions [1]. The 3-percentage-point yield advantage and 5-percentage-point purity advantage are consequential for procurement decisions involving precious deuterated intermediates, where lower-yield syntheses directly increase per-milligram costs and impurity profiles.

Stable Isotope Synthesis Deuterium Labeling Efficiency Green Leaf Volatile Chemistry

Precise +2 Da Mass Shift Enables Unambiguous Isotopic Discrimination vs. Unlabeled (Z)-3-Hexenal in GC-MS Quantification

The regiospecific incorporation of two deuterium atoms at the C-3 and C-4 olefinic positions produces a molecular ion ([M]⁺) at m/z 100.16, exactly 2 mass units higher than the m/z 98.14 [M]⁺ of unlabeled (Z)-3-hexenal . This +2 Da shift is optimal for stable isotope dilution mass spectrometry (SID-MS): it avoids the +5 Da shift of cis-3-hexenal-d5 (which can cause nonlinear detector response at low concentrations due to excessive mass offset) while providing superior chromatographic co-elution with the native analyte compared to +3 Da or +5 Da isotopologues [1]. The 2 Da difference also ensures baseline resolution from the unlabeled M+1 isotopomer (~6.6% natural abundance), eliminating isobaric interference at the analyte retention time.

Quantitative Mass Spectrometry Stable Isotope Dilution Assay Flavor and Fragrance Analysis

Proven In Planta Metabolic Tracing Capability: Isomerization, Reduction, and β-Oxidation Pathway Mapping in Apple Fruit

Exposure of intact Red Delicious and Granny Smith apple fruits to vapor-phase deuterated 3Z-hexenal (prepared from the target compound) enabled the simultaneous tracking of six distinct biosynthetic processes: (1) isomerization between 3E-, 3Z-, and 2E-hexenals, (2) reduction to 3E/3Z/2E-hexenyl esters, (3) reduction to hexanol and hexyl esters, (4) oxidation to hexanoic acid and hexanoate esters, (5) β-oxidation to butyl/butanoate esters, and (6) α-oxidation to pentyl/pentanoate esters [1]. In contrast, the unlabeled or fully deuterated (d5) isotopologues cannot distinguish enzymatic reduction from spontaneous isomerization because the mass label is either absent or distributed across all positions, losing positional information about which specific hydrogen atoms are retained or lost during each enzymatic step.

Plant Volatile Biosynthesis Lipoxygenase Pathway Metabolic Flux Analysis

Commercially Available in Multiple Formulations: Neat Compound (≥95% Purity) and Triacetin-Stabilized Mixture for Direct Method Development

The compound is offered in two distinct product configurations: (a) neat (Z)-3,4-dideuteriohex-3-enal at ≥95% purity (MuseChem, Alfa Chemistry) and (b) a 1:1.5 molar mixture with triacetin (TR-H294814) to enhance oxidative stability of the highly volatile aldehyde during storage and method development . The triacetin-stabilized formulation addresses the well-documented instability of neat (Z)-3-hexenal, which dimerizes and oxidizes within hours at ambient temperature; the stabilization enables multi-day autosampler sequences without degradation, a feature not available for the d5 isotopologue, which is sold only as a neat oil.

Analytical Reference Standard Method Validation Procurement Flexibility

High-Impact Procurement Scenarios for (Z)-3,4-Dideuteriohex-3-enal Based on Quantitative Evidence


Stable Isotope Dilution GC-MS/MS Quantification of (Z)-3-Hexenal in Olive Oil and Tomato Volatile Profiles

Use (Z)-3,4-dideuteriohex-3-enal as the deuterated internal standard for quantitative analysis of the key green odorant (Z)-3-hexenal in food matrices. The +2 Da shift provides baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk from the native analyte [1]. The triacetin-stabilized formulation is recommended for automated SPME-GC-MS/MS workflows involving overnight autosampler sequences, where neat aldehydes would degrade .

Metabolic Flux Elucidation of the Lipoxygenase/Hydroperoxide Lyase Pathway in Genetically Modified Crops

Feed (Z)-3,4-dideuteriohex-3-enal vapor to intact leaves or fruit of transgenic plants with altered hydroperoxide lyase (HPL) or (3Z):(2E)-enal isomerase expression. Track the deuterium label through isomerization to 2E-hexenal and reduction to hexenyl acetates by GC-MS, as demonstrated in the apple biosynthetic model [1]. The C3/C4-specific deuteration uniquely reveals whether the isomerase operates via a keto-enol tautomerism mechanism (deuterium retention at C4) or an alternative pathway.

Kinetic Isotope Effect (KIE) Studies on Aldehyde Dehydrogenase (ALDH) and Alcohol Dehydrogenase (ADH) Substrate Specificity

Employ the compound in stopped-flow or steady-state kinetic assays comparing k_H/k_D for oxidation of the aldehyde group. The vinylic deuteration at C-3 and C-4 provides a secondary KIE probe that reports on hyperconjugative effects during hydride transfer, complementing primary KIE measurements using formyl-deuterated analogs. The >99% isotopic purity is critical for accurate KIE determination within ±0.05 [1].

Environmental Fate Tracking: Ozonolysis and Atmospheric Oxidation of Green Leaf Volatiles

Use (Z)-3,4-dideuteriohex-3-enal in smog chamber experiments to track the ozonolysis products of (Z)-3-hexenal and distinguish them from (E)-2-hexenal-derived secondary organic aerosol (SOA). The specific C3/C4 labeling enables identification of whether the double bond cleavage products retain the original (Z)-configuration during aerosol formation [1].

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